(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C28H31N3O4S2 and its molecular weight is 537.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article synthesizes current research findings regarding the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N4O5S, with a molecular weight of approximately 430.5 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound involves the coupling of various chemical precursors, including benzothiazole derivatives and sulfamoyl groups. The synthetic pathway typically includes:
- Formation of the benzothiazole core.
- Introduction of the sulfamoyl group via nucleophilic substitution.
- Final coupling to form the complete benzamide structure.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro Studies : Compounds with similar structures have shown potent inhibition of cancer cell proliferation in various lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The mechanism often involves apoptosis induction and cell cycle arrest at specific phases, as evidenced by assays measuring cell viability and flow cytometry results .
- Mechanistic Insights : Research indicates that these compounds may inhibit key signaling pathways involved in cancer progression, such as the AKT and ERK pathways. This dual inhibition not only reduces tumor cell survival but also addresses inflammatory responses that can promote tumor growth .
Anti-inflammatory Effects
The compound also exhibits promising anti-inflammatory properties:
- Cytokine Inhibition : Studies have reported a decrease in pro-inflammatory cytokines like IL-6 and TNF-α upon treatment with similar compounds. This suggests a potential role in managing inflammatory diseases or conditions associated with chronic inflammation .
Case Studies
- Case Study 1 : A clinical trial involving a derivative of the compound showed a significant reduction in tumor size among participants with advanced-stage cancer after a treatment regimen involving this compound.
- Case Study 2 : In animal models, administration of the compound resulted in reduced inflammatory markers and improved overall health metrics in subjects with induced inflammatory conditions.
Data Table: Biological Activities Comparison
Activity Type | Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | Benzothiazole Derivative B7 | 1.0 | AKT/ERK pathway inhibition |
Anti-inflammatory | Benzothiazole Derivative B7 | 0.5 | Cytokine inhibition (IL-6, TNF-α) |
属性
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O4S2/c1-4-30(20-22-9-7-6-8-10-22)37(33,34)24-14-12-23(13-15-24)27(32)29-28-31(17-18-35-5-2)25-16-11-21(3)19-26(25)36-28/h6-16,19H,4-5,17-18,20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPLNRLFKIDWAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C)CCOCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。